![molecular formula C₂₀H₁₈F₇NO₂ B1140602 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine CAS No. 170729-79-0](/img/structure/B1140602.png)
2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine
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Overview
Description
2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine, also known as 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine, is a useful research compound. Its molecular formula is C₂₀H₁₈F₇NO₂ and its molecular weight is 437.35. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 (NK-1) Receptor Antagonism
This compound, as a metabolite of Aprepitant, can be used in research related to the neurokinin-1 (NK-1) receptor. NK-1 receptors are known for their role in pain perception, and antagonists can potentially be used in pain management .
Drug Metabolism Studies
As a metabolite of Aprepitant, this compound can be used in studies investigating the metabolism of drugs, particularly those targeting the NK-1 receptor .
Development of Antiemetic Drugs
Aprepitant, the parent compound, is used as an antiemetic (a drug that is effective against vomiting and nausea). Therefore, this metabolite could potentially be used in the development and testing of new antiemetic drugs .
Pharmacokinetic Research
This compound can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Aprepitant .
Toxicology Studies
As a metabolite of a known drug (Aprepitant), this compound can be used in toxicology studies to understand the potential toxic effects and safety profile of Aprepitant .
Chemical Synthesis
This compound can be used as a starting material or intermediate in the chemical synthesis of other complex molecules .
Mechanism of Action
Pharmacokinetics
It’s mentioned that the compound is a solid and its solubility is slightly in chloroform and methanol when heated .
This compound is a chiral skeleton compound, which is commonly used in asymmetric catalytic reactions in organic synthesis, especially asymmetric hydrogenation reactions and asymmetric carbon-carbon bond construction reactions .
properties
IUPAC Name |
(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-FJNPEDAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine |
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